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Compound of Interest

Compound Name: Isoflucypram

Cat. No.: B6594648 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to identifying isoflucypram resistance mutations in

fungi. The information is presented in a question-and-answer format to directly address specific

issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)
Q1: What is the mode of action of isoflucypram and how does resistance develop?

A1: Isoflucypram is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] Its primary

mode of action is the blockage of the mitochondrial respiratory chain at Complex II (succinate

dehydrogenase), specifically by binding to the ubiquinone-binding (Qp) site.[1] This inhibition of

the tricarboxylic acid (TCA) cycle disrupts cellular respiration, leading to fungal cell death.

Resistance to isoflucypram, and other SDHIs, primarily arises from target-site mutations in the

genes encoding the subunits of the succinate dehydrogenase enzyme, namely SdhB, SdhC,

and SdhD.[1][2] These mutations can alter the amino acid sequence of the protein, reducing

the binding affinity of isoflucypram to the Qp site and rendering the fungicide less effective.[1]

Q2: Which specific mutations in the Sdh genes are known to confer resistance to SDHI

fungicides?

A2: Numerous mutations in the SdhB, SdhC, and SdhD subunits have been identified in

various plant pathogenic fungi that confer resistance to SDHI fungicides. The specific mutation
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and its impact on the level of resistance can vary depending on the fungal species and the

specific SDHI compound. Some of the most frequently reported mutations are summarized in

the table below. While specific data for isoflucypram is still emerging, cross-resistance

patterns with other SDHIs are often observed.[3]

Q3: What are the primary molecular methods used to detect these resistance mutations?

A3: The most common molecular techniques for identifying fungicide resistance mutations

include:

Polymerase Chain Reaction (PCR) based methods:

Allele-Specific PCR (AS-PCR) / quantitative PCR (qPCR): These methods are designed to

specifically amplify a DNA sequence containing a particular mutation. They are rapid and

can be quantitative, allowing for the determination of the frequency of a known mutation in

a population.[4][5]

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique involves

amplifying a region of the target gene and then digesting the PCR product with a specific

restriction enzyme that recognizes a site created or eliminated by the mutation. The

resulting DNA fragment patterns on a gel can distinguish between wild-type and mutant

alleles.[3][6]

DNA Sequencing:

Sanger Sequencing: This method determines the exact nucleotide sequence of a PCR-

amplified region of the Sdh gene, allowing for the identification of both known and novel

mutations.[7][8]

Next-Generation Sequencing (NGS): NGS technologies can be used for amplicon

sequencing to detect a wide range of mutations, including novel ones, across multiple

target genes simultaneously and at high throughput.

Data Presentation: Known SDHI Resistance
Mutations
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The following table summarizes key mutations in the SdhB, SdhC, and SdhD subunits that

have been associated with resistance to various SDHI fungicides in different fungal pathogens.

The resistance factor (RF) is the ratio of the EC50 of the resistant isolate to the EC50 of a

sensitive wild-type isolate.
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Fungal
Species

Sdh Subunit
Amino Acid
Substitution

Fungicide(s)
with Reduced
Sensitivity

Resistance
Factor (RF)
Range

Alternaria

alternata
SdhB H277Y/R/L

Boscalid,

Fluxapyroxad,

Pyraziflumid,

Isofetamid

Moderate to High

SdhC H134R

Boscalid,

Fluxapyroxad,

Pyraziflumid

High

SdhD D123E Boscalid High

Botrytis cinerea SdhB P225F/L/T

Boscalid,

Isopyrazam,

Fluxapyroxad,

Fluopyram

Low to High

SdhB H272Y/R/L

Boscalid,

Isopyrazam,

Fluxapyroxad

Moderate to High

SdhB N230I

Boscalid,

Fluopyram,

Fluxapyroxad

Low to Moderate

Zymoseptoria

tritici
SdhC C-T79N Isopyrazam Low

SdhC C-H152R Multiple SDHIs High

Passalora fulva SdhC T78I

Boscalid,

Penthiopyrad,

Fluopyram,

Isofetamid

Moderate

SdhC N85K/S

Boscalid,

Penthiopyrad,

Fluopyram,

Isofetamid

Low to High
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SdhC H151R

Boscalid,

Penthiopyrad,

Fluopyram,

Isofetamid

Moderate

(Note: This table is not exhaustive and represents a selection of commonly cited mutations.

EC50 values and resistance factors can vary significantly based on experimental conditions.)

Experimental Protocols
Protocol 1: Fungal Genomic DNA Extraction

This protocol describes a rapid method for extracting fungal DNA suitable for PCR-based

analyses.[9][10][11]

Materials:

Fungal mycelia

1.5 mL microcentrifuge tubes

Sterile toothpicks or scalpels

Lysis Buffer (400 mM Tris-HCl pH 8.0, 60 mM EDTA pH 8.0, 150 mM NaCl, 1% SDS)

Potassium Acetate (5 M, pH 4.8)

Isopropanol (100%)

Ethanol (70%)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Microcentrifuge

Procedure:
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Aseptically transfer a small amount of fungal mycelia into a 1.5 mL microcentrifuge tube

containing 500 µL of Lysis Buffer.

Disrupt the mycelia using a sterile toothpick by vortexing or scraping against the side of the

tube.

Incubate at room temperature for 10 minutes.

Add 150 µL of potassium acetate, vortex briefly, and centrifuge at >10,000 x g for 1 minute.

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

Add an equal volume of isopropanol and mix by gentle inversion.

Centrifuge at >10,000 x g for 2 minutes to pellet the DNA.

Discard the supernatant and wash the DNA pellet with 300 µL of 70% ethanol.

Centrifuge at 10,000 x g for 1 minute, discard the supernatant, and air dry the pellet.

Resuspend the DNA pellet in 50 µL of TE buffer. The DNA is now ready for use in PCR.

Protocol 2: PCR Amplification of Sdh Gene Fragments

This is a general protocol for amplifying fragments of the SdhB, SdhC, or SdhD genes. Primer

sequences will need to be designed based on the target fungal species' sequence.

Materials:

Fungal genomic DNA (from Protocol 1)

Forward and reverse primers for the target Sdh gene fragment

Taq DNA polymerase and corresponding buffer

dNTP mix

Nuclease-free water
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Thermocycler

PCR Reaction Mixture (25 µL):

Component Final Concentration Volume

10x PCR Buffer 1x 2.5 µL

dNTP Mix (10 mM each) 200 µM 0.5 µL

Forward Primer (10 µM) 0.4 µM 1.0 µL

Reverse Primer (10 µM) 0.4 µM 1.0 µL

Taq DNA Polymerase 1.25 U 0.25 µL

Genomic DNA ~50 ng 1.0 µL

| Nuclease-free water | - | to 25 µL |

Thermocycler Program:

Step Temperature Time Cycles

Initial Denaturation 95°C 3 min 1

Denaturation 95°C 30 sec 35

Annealing 55-65°C* 30 sec

Extension 72°C 1 min/kb

Final Extension 72°C 5 min 1

| Hold | 4°C | ∞ | |

*The annealing temperature should be optimized for the specific primer pair.

Protocol 3: Sanger Sequencing of PCR Products

This protocol outlines the steps for preparing PCR products for Sanger sequencing.
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Materials:

Purified PCR product (from Protocol 2)

Sequencing primer (either the forward or reverse PCR primer)

Nuclease-free water

Procedure:

Verify the successful amplification of a single PCR product of the correct size by agarose gel

electrophoresis.

Purify the PCR product using a commercial PCR purification kit to remove primers and

dNTPs.

Quantify the concentration of the purified PCR product using a spectrophotometer.

Prepare the sequencing reaction according to the specifications of the sequencing facility or

service. Typically, this involves mixing a specific amount of the purified PCR product with the

sequencing primer.

Submit the sample for sequencing.

Analyze the resulting chromatogram to identify any nucleotide changes that result in amino

acid substitutions.

Troubleshooting Guides
Troubleshooting PCR Amplification
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Issue Possible Cause Recommended Solution

No PCR product
Poor quality/quantity of

template DNA

Re-extract DNA and check

concentration and purity.[12]

Incorrect annealing

temperature

Optimize the annealing

temperature using a gradient

PCR.[13]

Primer design issues

Verify primer specificity and

check for secondary

structures.[13][14]

Non-specific bands Annealing temperature too low

Increase the annealing

temperature in 2°C

increments.

High primer concentration

Reduce the primer

concentration in the PCR

reaction.

Contamination

Use filter tips and dedicated

PCR workstations. Run a no-

template control.[13]

Faint bands Insufficient number of cycles
Increase the number of PCR

cycles to 35-40.

Low template concentration
Increase the amount of

template DNA in the reaction.
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Issue Possible Cause Recommended Solution

High background noise Poor quality PCR product
Gel purify the PCR product to

ensure a single template.

Contamination of sequencing

reaction

Use fresh reagents and sterile

techniques.

Double peaks Heterozygous mutation
This is the expected result for

a heterozygous mutation.[7]

Contaminated PCR product

Re-purify the PCR product or

re-amplify from a pure fungal

culture.

Weak signal Insufficient template or primer

Increase the concentration of

the PCR product and/or

sequencing primer.

Visualizations
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Caption: Experimental workflow for identifying isoflucypram resistance mutations.
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Suspected Isoflucypram Resistance

Perform in vitro fungicide sensitivity assay (EC50 determination)

Isolate shows reduced sensitivity?

Proceed with Molecular Analysis (See Experimental Workflow)

Yes

Resistance not confirmed. Check other factors (e.g., application issues).

No

Mutation identified in SdhB, SdhC, or SdhD?

Is it a known resistance mutation?

Yes

Potential novel resistance mutation. Further characterization needed.

Yes (Novel)

No target-site mutation found. Investigate other resistance mechanisms (e.g., efflux pumps, target overexpression).

No

Correlate mutation with resistance level.

Click to download full resolution via product page

Caption: Logical troubleshooting guide for investigating isoflucypram resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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